molecular formula C15H19N3O4 B7825309 N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine CAS No. 1820574-44-4

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine

Cat. No.: B7825309
CAS No.: 1820574-44-4
M. Wt: 305.33 g/mol
InChI Key: NNAVQIWUUVVGGV-RNCFNFMXSA-N
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Description

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is an intriguing compound with unique chemical and biological properties. Quinoxalines, the parent structure, have significant importance due to their versatile applications in medicinal chemistry, particularly in developing anti-cancer and anti-microbial agents. Incorporating the L-isoleucine moiety further enhances its potential for biochemical interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine generally involves the condensation of 3-oxo-3,4-dihydroquinoxaline with L-isoleucine. Key reaction conditions include the use of coupling agents like carbodiimides (e.g., DCC) and solvents such as DMF or DMSO, maintaining an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed. Purification usually requires chromatography techniques, including HPLC or preparative TLC.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Undergoes oxidation to form quinoxaline N-oxides.

  • Reduction: Can be reduced to produce various quinoxaline derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions at the quinoxaline ring are common.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Various nucleophiles and electrophiles under conditions like reflux or catalysis using transition metals.

Major Products Formed from These Reactions

  • Oxidation produces quinoxaline N-oxides.

  • Reduction yields more reduced derivatives of quinoxaline.

  • Substitution products depend on the nucleophile/electrophile used, resulting in diverse quinoxaline analogs.

Scientific Research Applications

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine finds applications in multiple research domains:

  • Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

  • Biology: Acts as a probe in biochemical assays and enzyme studies.

  • Medicine: Explored for anti-cancer, anti-microbial, and anti-inflammatory activities.

  • Industry: Serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The quinoxaline ring may intercalate with DNA, inhibiting replication in cancer cells, while the L-isoleucine part may enhance cellular uptake or interaction with specific amino acid transporters.

Comparison with Similar Compounds

Comparison

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine stands out due to its unique combination of quinoxaline and L-isoleucine. This dual functionality enhances its biological activity and specificity compared to compounds like:

  • N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine: : Similar in structure but different in amino acid moiety.

  • N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine: : Varies in the position and nature of the keto group.

Similar Compounds

  • N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine

  • N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine

  • 3-oxo-3,4-dihydroquinoxaline derivatives

This compound thus offers a unique profile that supports its extensive research and application potential. How about we explore its applications further or shift to another chemical wonder?

Properties

IUPAC Name

(2S,3R)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-9(2)13(14(20)21)17-15(22)18-8-12(19)16-10-6-4-5-7-11(10)18/h4-7,9,13H,3,8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVQIWUUVVGGV-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156926
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820574-44-4
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820574-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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